molecular formula C13H17BrO3 B3077071 Tert-butyl 4-(bromomethyl)-3-methoxybenzoate CAS No. 104436-91-1

Tert-butyl 4-(bromomethyl)-3-methoxybenzoate

Cat. No.: B3077071
CAS No.: 104436-91-1
M. Wt: 301.18 g/mol
InChI Key: LVXGMHSHXOJDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Melting Point : Approximately 48°C

Physical and Chemical Properties Analysis

  • Safety Hazards : It is harmful if swallowed and causes skin and eye irritation .

Scientific Research Applications

Antimicrobial Activity

Tert-butyl 4-(bromomethyl)-3-methoxybenzoate and its derivatives exhibit promising antibacterial activity, especially against Gram-positive bacteria. Studies have shown that certain synthesized compounds with this structure have higher antimicrobial activity against Bacillus spp. than commonly used antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016).

Chemical Reactions and Synthesis

The compound plays a crucial role in various chemical reactions and syntheses. For example, its reactions with organolithium and magnesium reagents result in products like methoxy-substitution products and conjugate addition products to the benzoate ring, indicating its utility in organic synthesis (T. Hattori et al., 1995).

Bioactive Compound Synthesis

This chemical is used in synthesizing bioactive compounds like Schiff base compounds, which have shown remarkable activities in areas such as antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds also exhibit interaction with Salmon sperm DNA, indicating their potential in biological research (M. Sirajuddin et al., 2013).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound have been used in synthesizing compounds with potential medicinal properties. For instance, it's involved in the creation of substances with elastase-inhibiting properties and in vitro cytotoxic activity (N. Grigan et al., 2000).

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)9-5-6-10(8-14)11(7-9)16-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXGMHSHXOJDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of t-butyl 3-methoxy-4-methylbenzoate (8.92 g), N-bromosuccinimide (8.57 g), and benzoyl peroxide (0.1 g) in carbon tetrachloride (150 ml) was heated to reflux and irradiated with a sun lamp for 1 hour. After cooling to room temperature, the suspension was filtered; and the filtrate was evaporated. The residue was purified by flash chromatography, eluting with 5:95 ethyl acetate: hexane, to give t-butyl 4-bromomethyl-3-methoxybenzoate (11.52 g, 95%) as a pale yellow oil; NMR (80 MHz, CDCl3): 1.5[s, 9H, C(CH3)3 ], 3.9(s, 3H, OCH3), 4.5(s, 2H, CH2Br), 7.15(d, 1H), 7.4(m, 2H).
Quantity
8.92 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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